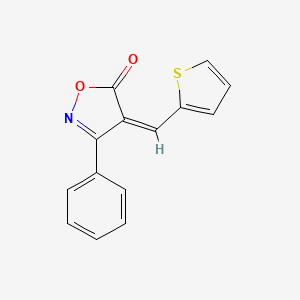
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is a heterocyclic compound that features an isoxazole ring fused with a phenyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one typically involves the condensation of 3-phenylisoxazol-5(4H)-one with thiophene-2-carboxaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of (Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylisoxazol-5(4H)-one: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-2-ylmethylene)isoxazol-5(4H)-one: Lacks the phenyl group, which may affect its reactivity and binding properties.
3-Phenyl-4-(furan-2-ylmethylene)isoxazol-5(4H)-one: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
(Z)-3-Phenyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one is unique due to the presence of both a phenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making the compound particularly useful in applications requiring specific interactions with biological or chemical targets.
Propriétés
Formule moléculaire |
C14H9NO2S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
(4Z)-3-phenyl-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)13(15-17-14)10-5-2-1-3-6-10/h1-9H/b12-9- |
Clé InChI |
IXRPGYBAKTZNEU-XFXZXTDPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

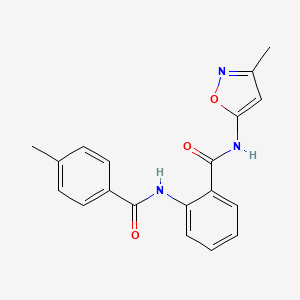
![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)

![(17aR)-1,17-Bis(diphenylphosphino)-7,8,9,10,11,12-hexahydro-6H-dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B12885192.png)
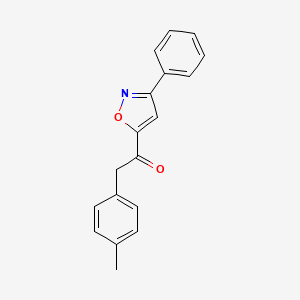
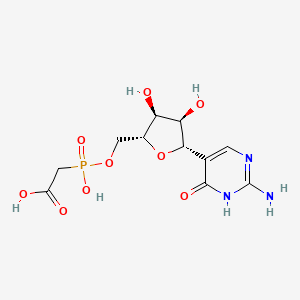
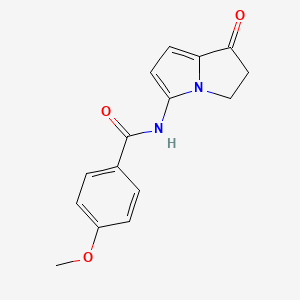


![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
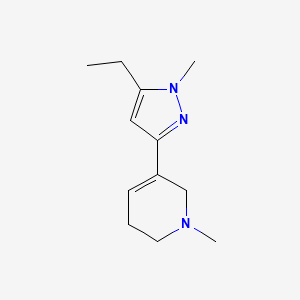
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)
